molecular formula C18H16FN3O2S B2883748 N-(3-fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688336-06-3

N-(3-fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Numéro de catalogue: B2883748
Numéro CAS: 688336-06-3
Poids moléculaire: 357.4
Clé InChI: PUXMJOZTHWYEQZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-Fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic small molecule featuring a fluorophenyl group linked via an acetamide moiety to a 1,4-disubstituted imidazole ring. The imidazole core is modified with a 4-methoxyphenyl group at the 1-position and a thioether (-S-) bridge at the 2-position, connecting it to the acetamide side chain. This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which may enhance pharmacological properties such as solubility, bioavailability, and target binding affinity. The compound is of interest in medicinal chemistry due to the imidazole scaffold's prevalence in bioactive molecules, particularly in anticancer and enzyme-inhibitory applications .

Propriétés

IUPAC Name

N-(3-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-24-16-7-5-15(6-8-16)22-10-9-20-18(22)25-12-17(23)21-14-4-2-3-13(19)11-14/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXMJOZTHWYEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(3-fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H18FN3OSC_{18}H_{18}FN_3OS and has a molecular weight of approximately 345.42 g/mol. The structure features a fluorophenyl group, an imidazole moiety, and a thioacetamide linkage, which are critical for its biological interactions.

Recent studies indicate that compounds with imidazole and thiazole functionalities exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The mechanisms often involve:

  • Inhibition of Enzymes : Compounds like N-(3-fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
  • Targeting Protein Interactions : The compound's structure allows it to interact with specific proteins, potentially disrupting their function and leading to apoptosis in cancer cells .

Biological Activity Data

Activity Type IC50 Value Cell Line Tested Reference
Antitumor1.61 ± 1.92 µg/mLJurkat (T-cell leukemia)
AntimicrobialNot specifiedVarious bacterial strains
Anti-inflammatoryNot specifiedMacrophages

Case Studies

  • Anticancer Activity : In a study evaluating the cytotoxic effects of various thiazole derivatives, N-(3-fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide was shown to have significant activity against Jurkat cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin .
  • Structure-Activity Relationship (SAR) : Research has demonstrated that modifications on the phenyl rings significantly affect the biological activity of imidazole derivatives. For example, the presence of electron-donating groups at specific positions enhances anticancer potency .
  • Mechanism-Based Studies : A review highlighted that compounds similar to N-(3-fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide could inhibit telomerase activity, contributing to their anticancer properties .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological or physicochemical properties:

Compound Structural Differences Biological Activity/Findings Reference
N-(3-Fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide (Target) Base structure with 3-fluorophenyl and 4-methoxyphenyl substituents. Limited direct data; inferred activity based on analogs (e.g., anticancer, enzyme inhibition).
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Thiazol-2-yl group replaces 3-fluorophenyl; 5-fluorophenyl on imidazole. Synthesized via Method D; no reported IC50. Structural similarity suggests COX1/2 inhibition potential.
N-(6-Substituted-Benzothiazol-2-yl)-2-[[4,5-Dimethyl-1-((p-Tolyl)amino)-Imidazol-2-yl]Thio]Acetamide Benzothiazol-2-yl group replaces fluorophenyl; p-tolylamino on imidazole. IC50 = 15.67 µg/mL against C6 glioma cells; moderate antiproliferative activity.
2-((3-Cyano-4,6-Bis(4-Methoxyphenyl)Pyridin-2-yl)Thio)-N-(Thiazol-2-yl)Acetamide Pyridine core replaces imidazole; thiazol-2-yl and 4-methoxyphenyl substituents. CD73 inhibitor; structural emphasis on biaryl-pyridine scaffold for enzyme targeting.
2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide Dichlorophenyl and thiazol-2-yl groups; lacks imidazole. Structural analog to penicillin lateral chain; crystal packing stabilized by N–H⋯N hydrogen bonds.

Key Comparative Insights

Anticancer Activity :

  • The benzothiazol-2-yl analog (IC50 = 15.67 µg/mL) demonstrates moderate cytotoxicity against glioma cells, suggesting that the imidazole-thioacetamide scaffold is critical for antiproliferative effects. However, the target compound’s 3-fluorophenyl group may enhance blood-brain barrier penetration compared to benzothiazol derivatives .
  • The absence of direct IC50 data for the target compound highlights a gap in comparative efficacy studies.

Enzyme Inhibition :

  • Pyridine-based analogs (e.g., CD73 inhibitors) show that biaryl substituents improve target binding, but the imidazole-thioacetamide core in the target compound may offer superior conformational flexibility for interacting with enzymes like COX1/2 .

Substituent Effects: Fluorine and methoxy groups in the target compound balance lipophilicity and electronic effects, which may improve pharmacokinetics compared to dichlorophenyl or cyano-substituted analogs .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.